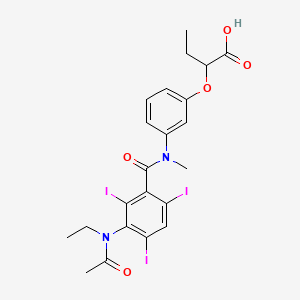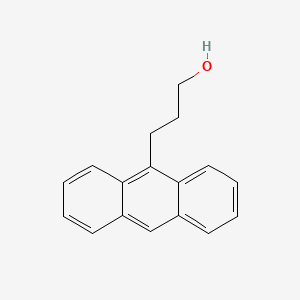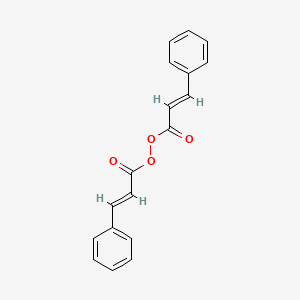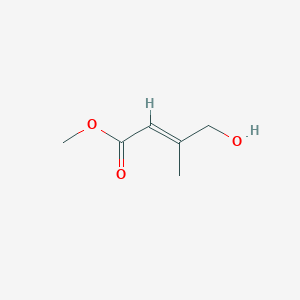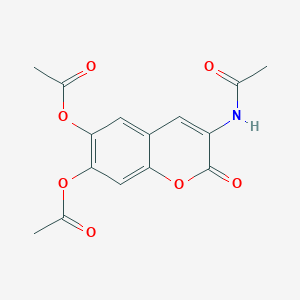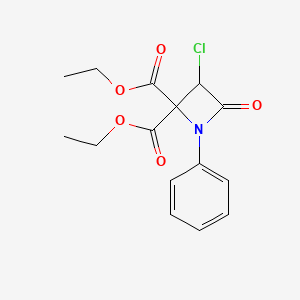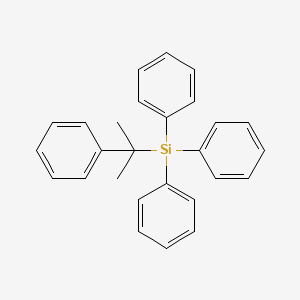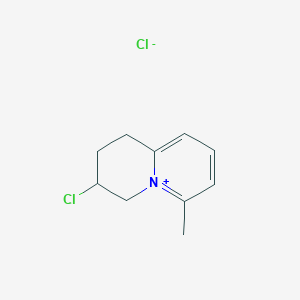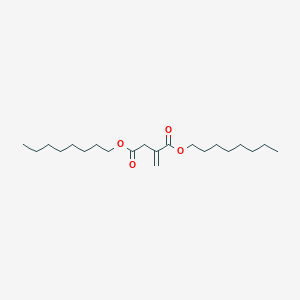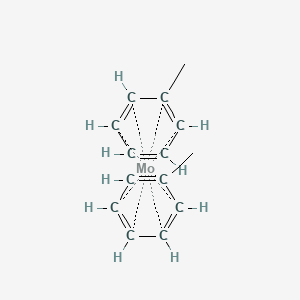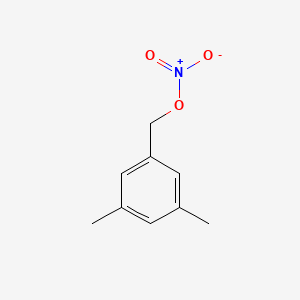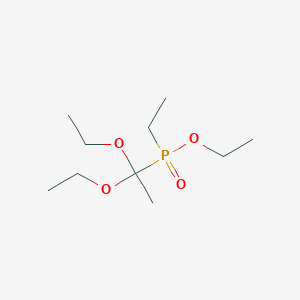
Phosphinic acid, (1,1-diethoxyethyl)ethyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, (1,1-diethoxyethyl)ethyl-, ethyl ester is a chemical compound with the molecular formula C10H23O4P. It is known for its unique structure, which includes a phosphinic acid group bonded to an ethyl ester and a diethoxyethyl group. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (1,1-diethoxyethyl)ethyl-, ethyl ester typically involves the reaction of phosphinic acid derivatives with ethyl alcohol and diethoxyethyl groups under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction between ethyl methylphosphinate and bromo-3,5-dimethoxybenzene, resulting in the formation of the desired phosphinate ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions in specialized reactors. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of catalysts and solvents is also common to facilitate the reaction and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, (1,1-diethoxyethyl)ethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other nucleophiles under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction may produce phosphine derivatives. Substitution reactions can result in a variety of functionalized phosphinic acid esters.
Aplicaciones Científicas De Investigación
Phosphinic acid, (1,1-diethoxyethyl)ethyl-, ethyl ester has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphinic acid derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of phosphinic acid, (1,1-diethoxyethyl)ethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse effects.
Comparación Con Compuestos Similares
Phosphinic acid, (1,1-diethoxyethyl)ethyl-, ethyl ester can be compared with other similar compounds, such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphine oxides: These compounds have a different functional group but share some chemical properties with phosphinic acids.
Phosphonates: These compounds are structurally related but have different applications and reactivity profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
23081-61-0 |
|---|---|
Fórmula molecular |
C10H23O4P |
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
1,1-diethoxy-1-[ethoxy(ethyl)phosphoryl]ethane |
InChI |
InChI=1S/C10H23O4P/c1-6-12-10(5,13-7-2)15(11,9-4)14-8-3/h6-9H2,1-5H3 |
Clave InChI |
NKCATCXIVXDKLA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(OCC)P(=O)(CC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


